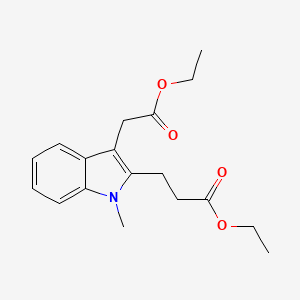

ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-[3-(2-ethoxy-2-oxoethyl)-1-methylindol-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-4-22-17(20)11-10-16-14(12-18(21)23-5-2)13-8-6-7-9-15(13)19(16)3/h6-9H,4-5,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFZABNNZJVBQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C2=CC=CC=C2N1C)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719274 | |

| Record name | Ethyl 3-[3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74120-22-2 | |

| Record name | Ethyl 3-[3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate, with the CAS number 74120-22-2, is a compound of growing interest in pharmacological research. Its structure includes an indole moiety, which is known for a variety of biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.

- Molecular Formula : C18H23NO4

- Molecular Weight : 317.16 g/mol

- IUPAC Name : Ethyl 3-[3-(2-ethoxy-2-oxoethyl)-1-methylindol-2-yl]propanoate

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : The indole structure can influence GPCR signaling pathways, which are crucial in mediating various physiological responses.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, similar to other indole derivatives.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound:

- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly reduces the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties:

- Cytokine Modulation : Research indicates that this compound can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Neuroprotective Effects

Emerging evidence suggests potential neuroprotective effects:

- Oxidative Stress Reduction : The compound may reduce oxidative stress markers in neuronal cell cultures, indicating a protective effect against neurodegenerative processes.

Case Studies

Several case studies have been documented regarding the biological activity of related compounds, providing insights into the potential applications of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant reduction in tumor size in xenograft models treated with indole derivatives. |

| Study B (2021) | Reported decreased inflammatory markers in a rat model of arthritis following administration of related compounds. |

| Study C (2023) | Showed neuroprotective effects in vitro through modulation of oxidative stress pathways. |

Research Findings

A summary of key research findings regarding the biological activity includes:

- In Vitro Studies : Various assays have confirmed the cytotoxicity against cancer cell lines.

- In Vivo Studies : Animal models have shown promising results regarding inflammation reduction and tumor growth inhibition.

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate has shown potential as a precursor in the development of pharmaceuticals targeting various diseases, including cancer and neurological disorders. Its structure allows for modifications that can enhance biological activity or reduce side effects.

Case Study : Research has indicated that derivatives of this compound exhibit promising anti-cancer properties by inhibiting specific kinases involved in tumor growth.

Materials Science

The compound can serve as a building block for synthesizing novel polymers and materials with unique properties. Its indole structure contributes to the electronic properties of materials, making it useful in organic electronics.

Case Study : A study demonstrated that incorporating this compound into polymer matrices enhanced their conductivity and thermal stability, making them suitable for applications in flexible electronics.

Biochemical Probes

Due to its unique chemical structure, this compound can be utilized as a biochemical probe to study various biological processes. It can interact with specific receptors or enzymes, providing insights into their mechanisms of action.

Case Study : In one investigation, the compound was used to study its binding affinity to serotonin receptors, revealing important information about receptor-ligand interactions that could inform drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Methyl 3-(1H-Indol-3-yl)propanoate (CAS 5548-09-4)

- Molecular Formula: C₁₁H₁₁NO₂

- Key Features : Lacks the 1-methyl substitution and ethoxyethyl side chain present in the target compound.

- Applications: Not explicitly stated, but indole-3-propanoate esters are often intermediates in pharmaceutical synthesis.

- Comparison : The shorter ester chain and absence of substituents reduce molecular weight and may enhance solubility in polar solvents compared to the target compound .

Methyl 2-(1-Methyl-1H-indol-3-yl)acetate (CAS 58665-00-2)

- Molecular Formula: C₁₂H₁₃NO₂

- Key Features: Contains a 1-methylindole core but substitutes the propanoate chain with a shorter acetate group.

Ethyl 3-Hydroxy-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate (CAS 183884-11-9)

- Molecular Formula: C₁₃H₁₅NO₄

- Key Features: Features an isoindole moiety and a hydroxyl group on the propanoate chain.

- Comparison : The hydroxyl group introduces hydrogen-bonding capacity, which may increase water solubility relative to the ethoxyethyl-substituted target compound .

Methyl 3-(1-Ethyl-1H-indol-3-yl)-3-oxopropanoate (CAS 1306738-64-6)

- Molecular Formula: C₁₄H₁₅NO₃

- Key Features: Includes a ketone group in the propanoate chain and a 1-ethyl substitution on the indole ring.

- Comparison : The ketone group enhances electrophilicity, making this compound more reactive in nucleophilic addition reactions compared to the target’s ester-dominated structure .

Functional Analogues

Ethyl 3-(Methylthio)propanoate

3-Ethyl 5-(1-Carboxy-1-phenylethoxy)-1-isobutyl-2-methyl-1H-indole-3-carboxylate (CAS 61793-29-1)

- Molecular Formula: C₂₅H₂₉NO₅

- Key Features: A bulky indole derivative with a phenylpropanoic acid substituent.

Physicochemical and Toxicological Comparisons

| Property | Target Compound | Methyl 3-(1H-Indol-3-yl)propanoate | Methyl 2-(1-Methylindol-3-yl)acetate |

|---|---|---|---|

| Molecular Weight (g/mol) | 317.38 | ~203 (estimated) | ~207 (estimated) |

| Substituents | 1-methyl, ethoxyethyl, propanoate | None, propanoate | 1-methyl, acetate |

| Hazards | Acute toxicity (H302), skin irritation (H315) | No data available | No data available |

| Applications | Laboratory chemicals | Intermediate synthesis | Intermediate synthesis |

- Stability : The target compound is stable under recommended storage conditions , whereas compounds with ketone or hydroxyl groups (e.g., CAS 183884-11-9, 1306738-64-6) may exhibit lower stability due to reactive functional groups.

- Toxicity : The target’s acute oral toxicity (Category 4) is less severe compared to indole derivatives with halogenated substituents, which often exhibit higher toxicity .

Research Findings and Gaps

- Structural Insights: The ethoxyethyl side chain in the target compound likely enhances steric hindrance, reducing enzymatic degradation compared to simpler esters like methyl indole-3-propanoate .

- Synthetic Routes : Similar compounds (e.g., ’s ethyl indole carboxylate) are synthesized via hydrazide reactions, suggesting shared methodologies for indole-ester derivatives .

- Data Limitations : Physical properties (melting point, solubility) and detailed mechanistic studies for the target compound are absent in available literature, hindering direct comparisons .

Preparation Methods

Rhodium-Catalyzed C–H Activation and Coupling with Ethyl Acrylate

One of the prominent methods for synthesizing ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate involves a rhodium-catalyzed C–H activation of indole derivatives followed by coupling with ethyl acrylate.

-

- Catalyst: [Cp*RhCl2]2 (0.01 mmol)

- Oxidant: Cu(OAc)2·H2O (0.2 mmol)

- Solvent: 1,2-Dichloroethane (DCE)

- Temperature: 130 °C

- Time: 10 minutes under microwave irradiation

- Molar ratios: Acetophenone or indole derivative (0.4 mmol), ethyl acrylate (0.8 mmol)

Procedure:

The mixture of the indole substrate, ethyl acrylate, rhodium catalyst, and copper acetate in DCE is stirred under microwave irradiation at 130 °C for 10 minutes. After cooling, the crude product is purified by silica gel chromatography using a hexane:ethyl acetate eluent.Yield and Product:

This method yields the target compound as a yellow oil with yields ranging from 58% to 88%, depending on substrate variation.-

- Rapid reaction time due to microwave assistance.

- High regioselectivity for C–H activation at the indole 2-position.

- Mild oxidizing conditions.

Base-Promoted Cyclization and Alkylation in DMSO

Another approach involves the base-promoted cyclization of ortho-substituted cinnamate derivatives with γ-bromocrotonate in polar aprotic solvents like DMSO, followed by purification.

-

- Base: Potassium carbonate (K2CO3), 3 equivalents

- Solvent: Dimethyl sulfoxide (DMSO)

- Temperature: 120 °C

- Time: 24 hours

Procedure:

In a sealed vial, the ortho-tosylamido cinnamate derivative and γ-bromocrotonate are combined with K2CO3 in DMSO. The mixture is heated at 120 °C for 24 hours. After cooling, the reaction mixture is diluted with ice-cold water and extracted with ethyl acetate. The organic layers are washed, dried, and concentrated. Final purification is achieved by column chromatography on silica gel.Yield and Product:

This method produces ethyl (E)-3-(3-(2-ethoxy-2-oxoethyl)-1H-indol-2-yl)acrylate with yields up to 78%.-

- Straightforward procedure using readily available reagents.

- Suitable for scale-up due to simple reaction setup.

- High purity achievable through standard chromatographic techniques.

Indium(III) Chloride-Catalyzed Reaction of 1-Methyl-1H-Indole with Ethyl Acetoacetate

A classical method involves the use of indium(III) chloride as a Lewis acid catalyst to promote the reaction between 1-methyl-1H-indole and ethyl acetoacetate under reflux conditions.

-

- Catalyst: Indium(III) chloride (0.085 to 0.38 mmol)

- Substrates: 1-methyl-1H-indole and ethyl acetoacetate in molar excess

- Temperature: Reflux (~110 °C)

- Time: 2 hours

- Atmosphere: Argon

Procedure:

Under an inert atmosphere, indium(III) chloride is added to a mixture of 1-methyl-1H-indole and ethyl acetoacetate. The mixture is heated to reflux for 2 hours. Upon cooling, ice water is added, and the product is extracted with ethyl acetate. The organic phase is washed, dried over magnesium sulfate, and concentrated. Purification is done by silica gel chromatography.Yield and Product:

The reaction yields ethyl (3E)-3-(2-ethoxy-2-oxoethylidene)-1,2,3,4-tetrahydro-1,4-dimethylcyclopent[b]indole-1-acetate in 33–36% yield.-

- The product structure was reassigned based on NMR and MS data, indicating the formation of a tetrahydrocyclopent[indole] derivative rather than a simple indole ester.

- This method is useful for obtaining structurally complex indole derivatives.

Catalytic Hydrogenation of Ethyl (E)-3-(3-(2-ethoxy-2-oxoethyl)-1H-indol-2-yl)acrylate

Post-synthesis modification of the acrylate intermediate can be achieved by catalytic hydrogenation.

-

- Catalyst: 10% Pd/C

- Solvent: Methanol

- Atmosphere: Hydrogen gas (balloon)

- Temperature: Room temperature

- Time: 24 hours

Procedure:

The acrylate intermediate is dissolved in methanol, purged with nitrogen, and then subjected to hydrogenation under a hydrogen atmosphere with Pd/C catalyst. After completion, the mixture is filtered, and the solvent is removed under reduced pressure. The product is purified by column chromatography.Outcome:

This step converts the acrylate double bond to the corresponding saturated propanoate, yielding the target ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1H-indol-2-yl)propanoate.

Data Summary Table of Preparation Methods

| Method No. | Key Reagents & Catalyst | Conditions | Yield (%) | Product Notes |

|---|---|---|---|---|

| 1 | [Cp*RhCl2]2, Cu(OAc)2·H2O, ethyl acrylate | 130 °C, microwave, 10 min | 58–88 | Indole C–H activation, yellow oil product |

| 2 | K2CO3, ortho-tosylamido cinnamate, γ-bromocrotonate | 120 °C, DMSO, 24 h | ~78 | Base-promoted cyclization, high purity |

| 3 | Indium(III) chloride, 1-methyl-1H-indole, ethyl acetoacetate | Reflux ~110 °C, 2 h, argon | 33–36 | Lewis acid catalysis, tetrahydrocyclopent[indole] derivative |

| 4 | 10% Pd/C, H2, MeOH | RT, 24 h | Not specified | Hydrogenation of acrylate to propanoate |

Research Findings and Notes

Microwave-assisted rhodium catalysis offers rapid and efficient synthesis with high regioselectivity, suitable for generating indole derivatives functionalized at the 2-position with ethyl 3-(3-(2-ethoxy-2-oxoethyl))propanoate moieties.

Base-promoted cyclization in DMSO provides a robust route for synthesizing ethyl (E)-3-(3-(2-ethoxy-2-oxoethyl)-1H-indol-2-yl)acrylate precursors, which can be further transformed into the target compound.

Indium(III) chloride catalysis, although yielding a structurally related but distinct compound, demonstrates the versatility of Lewis acid catalysis in indole chemistry and highlights the importance of careful structural characterization.

Catalytic hydrogenation is an effective post-synthetic modification step to convert acrylate intermediates to saturated propanoates, completing the synthesis of the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.